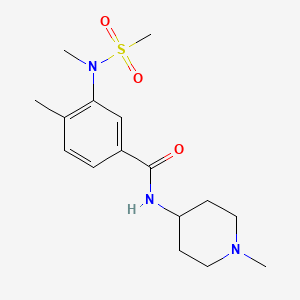![molecular formula C16H13N3S B4471431 N-PHENYL-4-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]PYRIMIDIN-2-AMINE](/img/structure/B4471431.png)
N-PHENYL-4-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]PYRIMIDIN-2-AMINE
Overview
Description
N-PHENYL-4-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]PYRIMIDIN-2-AMINE is a complex organic compound that features a pyrimidine core substituted with a phenyl group and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-4-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]PYRIMIDIN-2-AMINE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-4-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]PYRIMIDIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-PHENYL-4-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]PYRIMIDIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-PHENYL-4-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Pyrimidine: A six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3.
Phenylpyrimidine: A compound featuring a phenyl group attached to a pyrimidine ring.
Uniqueness
N-PHENYL-4-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]PYRIMIDIN-2-AMINE is unique due to its combination of a pyrimidine core with both phenyl and thiophene substituents. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like thiophene or pyrimidine alone .
Properties
IUPAC Name |
N-phenyl-4-[(E)-2-thiophen-2-ylethenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-2-5-13(6-3-1)18-16-17-11-10-14(19-16)8-9-15-7-4-12-20-15/h1-12H,(H,17,18,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJUYUDMZJISKW-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4471348.png)
![4-[(PIPERIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE](/img/structure/B4471361.png)
![3,5-Dimethyl-4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}sulfonyl)-1,2-oxazole](/img/structure/B4471365.png)

![N-(2,3-dimethylphenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B4471381.png)
![N-{2-METHOXY-5-[({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B4471382.png)
![1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4471405.png)
![METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE](/img/structure/B4471419.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4471430.png)
![methyl 1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B4471439.png)
![1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one](/img/structure/B4471444.png)
![N'-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4471450.png)

![3-{[2-(4-benzyl-1-piperazinyl)-4-quinazolinyl]amino}-1-propanol](/img/structure/B4471456.png)
